3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Description
3-(4-Bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a thienopyrimidinone derivative characterized by a bicyclic scaffold comprising fused thiophene and pyrimidinone rings. The compound features a 4-bromophenyl substituent at position 3 and a thioxo group at position 2 (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in kinase inhibition and cancer therapy . The bromine atom at the para position of the phenyl ring enhances lipophilicity and influences binding interactions with biological targets .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-6H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDNILHNFSMBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)NC2=S)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidinone Core: The initial step involves the cyclization of a suitable thieno precursor with a guanidine derivative under acidic conditions to form the thieno[3,2-d]pyrimidinone core.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromophenyl halide and a suitable base.
Thioxo Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and thioxo moiety play crucial roles in binding to the active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with signaling pathways by modulating the activity of kinases and other signaling proteins.
Comparison with Similar Compounds
Thienopyrimidinones are a versatile class of heterocycles with diverse bioactivities. Below is a comparative analysis of 3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (Compound A) and structurally related derivatives.
Structural Analogues and Substitution Effects
3-(4-Bromophenyl)-7-aryl Derivatives (Compound B) Structure: 7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (). Key Differences: The bromophenyl group is at position 7 instead of 3, and a 3-methylbenzyl group replaces the thioxo moiety at position 3. Impact: Positional isomerism significantly alters binding affinity. Compound B showed moderate kinase inhibition but lower potency compared to Compound A in Pim-1 inhibition assays .
3-(4-Chlorophenyl) Analogues (Compound C)
- Structure : 5-Phenyl-7-(pyridin-3-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one ().
- Key Differences : Chlorine replaces bromine at the para position; the scaffold includes a pyridine ring.
- Impact : Reduced electron-withdrawing effects compared to bromine result in weaker inhibition of kinases like CK1 (IC₅₀ = 0.14 μM vs. 0.06 μM for Compound A) .
3-Allyl Derivatives (Compound D) Structure: 3-Allyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (). Key Differences: An allyl group replaces the 4-bromophenyl substituent. Impact: Loss of aromatic stacking interactions reduces anticancer activity (IC₅₀ > 10 μM in MCF-7 cells) compared to Compound A (IC₅₀ = 0.06 μM) .
Key Findings :
- Para-Substituent Efficacy : Bromine at the para position (Compound A) enhances kinase inhibition compared to chlorine (Compound C) due to stronger electron-withdrawing effects and improved hydrophobic interactions .
- Scaffold Flexibility : Fusion with pyridine (Compound C) or substitution with allyl groups (Compound D) reduces potency, emphasizing the importance of the 4-bromophenyl-thioxo motif .
Biological Activity
3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C12H7BrN2OS2
- Molecular Weight : 339.23 g/mol
- CAS Number : 1155028-67-3
- Purity : >90% .
Antibacterial Activity
Research has shown that compounds similar to 3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one possess significant antibacterial properties. In a study assessing various thienopyrimidine derivatives, it was found that the presence of the electron-withdrawing bromophenyl group at the C4 position often reduced antibacterial activity against Gram-negative bacteria. However, certain modifications in side chains led to enhanced biological activity .
Table 1: Antibacterial Activity of Thienopyrimidine Derivatives
| Compound | Antibacterial Activity (Zone of Inhibition) | Gram-positive | Gram-negative |
|---|---|---|---|
| 3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | Moderate | Yes | Limited |
| 4-methyl derivative | High | Yes | Moderate |
| Acetyl substituted derivative | Very High | Yes | High |
Cytotoxicity
In vitro studies have demonstrated that derivatives of thienopyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one have shown promising results against HeLa cells with IC50 values indicating significant cytotoxicity .
The mechanism by which these compounds exert their biological effects often involves interaction with DNA and inhibition of key enzymes. For example, molecular docking studies suggest that thienopyrimidine derivatives can intercalate with DNA and inhibit DNA-related enzymes such as topoisomerases . This property is crucial for their anticancer activity.
Study on Anticancer Properties
A recent study explored the anticancer potential of several thienopyrimidine derivatives, including 3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. The study reported that these compounds not only inhibited cancer cell proliferation but also induced apoptosis in treated cells. The authors suggested that the bromophenyl substitution plays a critical role in enhancing the compound's efficacy .
Evaluation of Enzyme Inhibition
Another research effort focused on evaluating the enzyme inhibition potential of thienopyrimidine derivatives. The study found that certain derivatives exhibited significant inhibition of α-glucosidase and other relevant enzymes involved in metabolic pathways, suggesting their potential use in treating conditions like diabetes .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chloroaniline + KSCN | Acetone | Reflux | 3 | 62 | |
| 4-Fluorophenyl derivative | DMF | 100 | 6 | 83 |
Basic: How to confirm the molecular structure and purity of this compound?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- 1H NMR: Analyze in DMSO-d6 at 400 MHz. Key signals include thioxo protons (δ 10.2–12.1 ppm) and aromatic protons (δ 7.2–8.1 ppm for bromophenyl) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray Crystallography: Resolve crystal packing and dihedral angles (e.g., bromophenyl vs. pyrimidinone plane). For similar compounds, dihedral angles between aromatic systems range from 85–90° .
Note: Purity is validated via HPLC (C18 column, MeOH:H2O = 70:30, λ = 254 nm) with ≥95% purity threshold .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
Prioritize assays based on structural analogs:
- Antimicrobial Activity: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
- Enzyme Inhibition: Screen against kinases or dihydrofolate reductase (DHFR) at 10 µM, using fluorometric assays .
Q. Table 2: Example Bioactivity Data for Analogous Compounds
| Compound Class | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | 0.8–5.2 | DHFR | |
| Dihydropyrimidine-thione | 12–45 | S. aureus |
Advanced: How to resolve contradictions in reported crystallographic data (e.g., bond angles or packing motifs)?
Methodological Answer:
Contradictions may arise from substituent effects or crystallization conditions. Strategies include:
- Re-refinement: Reanalyze raw diffraction data using software like SHELXL. Check for disorder (e.g., in , a disordered ethyl group required independent refinement) .
- Comparative Analysis: Compare dihedral angles with structurally similar compounds. For example, the bromophenyl group in this compound may exhibit a dihedral angle closer to 89.42° (as in ) than 85° due to steric effects .
- DFT Calculations: Validate experimental geometries using Gaussian09 at the B3LYP/6-311G(d,p) level to model theoretical bond lengths/angles .
Advanced: What strategies optimize regioselectivity during functionalization (e.g., introducing sulfonyl or carboxyl groups)?
Methodological Answer:
Regioselective modification requires protecting groups and catalytic systems:
- Sulfonation: Use chlorosulfonic acid in DCM at 0°C to target the 5-position of the thieno ring. Monitor via LC-MS .
- Cross-Coupling: Employ Suzuki-Miyaura reactions to replace the bromophenyl group with aryl boronic acids (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C) .
- Carboxylation: Introduce COOH groups via hydrolysis of nitrile precursors (H2SO4/H2O, reflux) .
Note: Protect the thioxo group with Boc anhydride to prevent side reactions .
Advanced: How to assess stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Analyze degradation via HPLC .
- Light/Thermal Stability: Store solid samples at 4°C (dark) vs. 25°C (light). Monitor decomposition by TLC .
- Metabolic Stability: Use liver microsomes (e.g., human CYP3A4) to measure half-life (t1/2) and intrinsic clearance .
Q. Table 3: Stability Data for Thienopyrimidinone Analogs
| Condition | Degradation (%) | Time (h) | Reference |
|---|---|---|---|
| PBS (pH 7.4) | <5 | 24 | |
| UV Light (254 nm) | 15–20 | 48 |
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
Scale-up challenges often relate to inefficient mixing or exothermic reactions:
- Process Optimization: Use flow chemistry for controlled reagent addition and heat dissipation .
- Catalyst Screening: Test Pd/C vs. Pd(OAc)2 for coupling steps; higher catalyst loading (5 mol%) may improve yields .
- Workup Modifications: Replace column chromatography with recrystallization (e.g., methanol/water) for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
